1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-nitroimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-3(8(11)12)2-6-4(7)5(9)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZWNYSWNWWBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576454 | |
| Record name | 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3994-53-4 | |
| Record name | 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitric Acid-Mediated Oxidation of 1-Methyl-2-hydroxymethyl-5-nitroimidazole
The most direct method involves the oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole using concentrated nitric acid. This single-step procedure leverages the strong oxidative properties of nitric acid to convert the hydroxymethyl (-CH2OH) group at the 2-position into a carboxylic acid (-COOH).
Reaction Conditions and Workup
- Starting Material : 1-Methyl-2-hydroxymethyl-5-nitroimidazole
- Reagent : Concentrated nitric acid (HNO3)
- Temperature : 75–80°C
- Duration : 15–60 hours
- Workup :
Key Considerations
- Byproduct Formation : Prolonged heating beyond 60 hours risks over-oxidation or decomposition.
- Yield Optimization : Sequential pH adjustments enhance recovery from the mother liquor.
Hydrolysis of 1-Methyl-2-cyano-5-nitroimidazole
A two-step approach involves the synthesis of 1-methyl-2-cyano-5-nitroimidazole followed by nitrile hydrolysis to the carboxylic acid. While patents describe the conversion of cyano intermediates to carboxamides, analogous hydrolysis conditions can yield the carboxylic acid.
Step 1: Synthesis of 1-Methyl-2-cyano-5-nitroimidazole
Step 2: Nitrile Hydrolysis
- Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
- Conditions :
- Acidic Hydrolysis : Reflux with 6M HCl.
- Basic Hydrolysis : Reflux with 40% NaOH.
- Mechanism : The cyano group (-CN) undergoes hydrolysis to a carboxylic acid (-COOH) via an intermediate amide.
Challenges and Optimizations
- Side Reactions : Over-hydrolysis to ammonium salts in basic conditions.
- Catalysis : Transition metal catalysts (e.g., CuSO4) may accelerate hydrolysis but require stringent temperature control.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield* | Scalability | Purity Considerations |
|---|---|---|---|---|---|
| Nitric Acid Oxidation | 1-Methyl-2-hydroxymethyl-5-nitroimidazole | HNO3 | Moderate | High | Requires careful pH control |
| Nitrile Hydrolysis | 1-Methyl-2-cyano-5-nitroimidazole | HCl/NaOH | Unknown | Moderate | Risk of over-hydrolysis |
| Ester Saponification | Ethyl carboxylate derivative | NaOH/HCl | Unknown | High | Dependent on ester synthesis |
*Yields inferred from analogous reactions; explicit data unavailable in cited sources.
Industrial and Optimization Insights
Nitric Acid Route
- Process Intensification : Continuous flow reactors could mitigate safety concerns associated with bulk HNO3 use.
- Waste Management : Neutralization of acidic byproducts requires robust effluent treatment systems.
Nitrile Hydrolysis Route
- Catalytic Enhancements : Enzymatic hydrolysis using nitrilases offers greener alternatives but remains unexplored for this substrate.
- Byproduct Recycling : Unreacted KCN must be recovered to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is primarily recognized for its antimicrobial and antiparasitic properties. It serves as a precursor in the synthesis of various pharmaceutical agents targeting infections caused by bacteria and protozoa.
- Antimicrobial Activity : The compound exhibits potent activity against several pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated significant effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4.0 μg/mL, and against Escherichia coli with an MIC of 8.0 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Klebsiella pneumoniae | 16.0 |
- Antiparasitic Activity : The compound has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, with effective concentrations comparable to established treatments.
Overcoming Antimicrobial Resistance
Recent studies indicate that this compound may serve as an alternative treatment for infections caused by metronidazole-resistant strains of Helicobacter pylori. In disk diffusion assays, it produced substantial inhibition zones, suggesting potential in combating antibiotic resistance .
Case Study 1: Antibacterial Efficacy
In a study involving murine models infected with Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This highlights its potential for therapeutic use in bacterial infections.
Case Study 2: Antiparasitic Properties
Research evaluating the compound's effectiveness against Trypanosoma cruzi showed promising results, indicating its potential as a lead compound for developing new antichagas drugs through molecular hybridization strategies .
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. This mechanism is similar to other nitroimidazole compounds, which are known for their antimicrobial activity .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and analogs:
Reactivity and Functional Group Impact
- Nitro Group : The 5-nitro substituent in the target compound and its analogs (e.g., 1564-49-4) contributes to electron-withdrawing effects, reducing basicity of the imidazole ring and influencing redox properties .
- Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) offers hydrogen-bonding capability and higher water solubility compared to its ethyl ester derivative (683815-49-8), which is more lipophilic and suitable for membrane penetration .
- Methyl vs. In contrast, 1-ethyl analogs (e.g., 1554483-79-2) may exhibit altered pharmacokinetic profiles due to increased hydrophobicity .
Structural-Activity Relationships (SAR)
- Nitro Position : The 5-nitro group in the target compound is critical for bioactivity, as seen in antimicrobial nitroimidazoles like metronidazole .
- Carboxylic Acid Functionality : Enhances binding to biological targets (e.g., enzymes) via ionic interactions, whereas ester derivatives are metabolically labile .
- Substituent Effects : Alkyl groups at position 1 (methyl, ethyl) modulate solubility and metabolic stability, with larger groups delaying hepatic clearance .
Biological Activity
1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antimicrobial and antiparasitic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and case studies that highlight its potential therapeutic applications.
This compound is derived from the imidazole ring, which is known for its biological significance in various pharmacological contexts. The presence of the nitro group at the 5-position enhances its reactivity and biological activity.
The biological activity of this compound primarily stems from the reduction of the nitro group to form reactive intermediates. These intermediates can interact with nucleic acids and proteins, leading to:
- Antimicrobial Effects : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of strains such as Staphylococcus aureus and Helicobacter pylori .
- Antiparasitic Activity : Nitroimidazoles are well-known for their efficacy against protozoan parasites. This compound has been studied for its potential against Trypanosoma cruzi, the causative agent of Chagas disease .
Synthesis Methods
The synthesis of this compound typically involves nitration reactions followed by hydrolysis processes. The common synthetic route includes:
- Nitration : The starting material, 1-methylimidazole, is treated with a mixture of nitric and sulfuric acids to introduce the nitro group.
- Hydrolysis : The resulting ester can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid form.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Antibacterial Activity
A study evaluated various nitroimidazole derivatives, including this compound, for their antibacterial properties using disk diffusion assays. The results indicated that this compound exhibited significant inhibition zones against S. aureus and Escherichia coli, suggesting strong antibacterial potential .
Study 2: Antiparasitic Efficacy
In a separate investigation focusing on antiparasitic activity, researchers tested the compound against Trypanosoma cruzi. The results demonstrated a notable reduction in parasite viability at concentrations as low as 4.8 μM, with low cytotoxicity towards mammalian cells (IC50 > 500 μM), indicating a promising therapeutic index .
Data Table: Biological Activity Summary
Q & A
Q. What analytical methods resolve batch-to-batch variability in purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
